N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 2,5-dimethyl-1H-pyrrole. The synthesis could involve:
Formation of the Benzodioxin Ring: This step might involve cyclization reactions under acidic or basic conditions.
Attachment of the Pyrrole Group: This could be achieved through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Formation of the Butanamide Linker: This step might involve amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using specific catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be performed using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activity. It could be tested for its effects on various biological pathways or as a potential drug candidate.
Medicine
In medicinal chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide might be investigated for its potential therapeutic properties. It could be evaluated for its efficacy in treating certain diseases or conditions.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide: Similar structure but lacks the dimethyl groups on the pyrrole ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)pentanamide: Similar structure but with a pentanamide linker instead of butanamide.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,5-dimethylpyrrol-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-6-14(2)20(13)9-3-4-18(21)19-15-7-8-16-17(12-15)23-11-10-22-16/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIYMMKFYMVJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC3=C(C=C2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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